Arctigenin methyl ether

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The asymmetric total synthesis of dimethylmatairesinol has been achieved using reductive ring-opening of cyclopropanes . The process involves the cyclopropanation of enal with dimethyl a-bromomalonate using the Hayashi–Jørgensen catalyst, followed by reduction to obtain the desired product .

Industrial Production Methods

Arctigenin methyl ether can also be extracted from natural sources such as the bark of spruce trees . The extraction process involves solvent extraction and purification to obtain high-purity dimethylmatairesinol .

Analyse Des Réactions Chimiques

Types of Reactions

Arctigenin methyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: It can undergo substitution reactions to form various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of dimethylmatairesinol .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

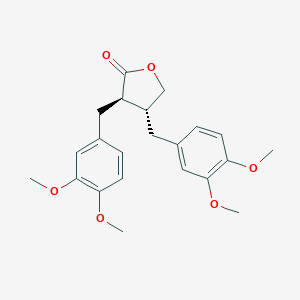

Arctigenin methyl ether (chemical formula C22H26O6) exhibits a unique structure that enhances its biological activities compared to its parent compound, arctigenin. Research indicates that this compound may exert its effects through several mechanisms:

- Anti-cancer Properties: Studies suggest that this compound possesses significant anti-cancer properties, inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. It has been shown to affect signaling pathways such as MAPK and NF-κB, which are critical in cancer progression .

- Metabolic Regulation: The compound has demonstrated potential in regulating glucose and lipid metabolism by activating AMP-activated protein kinase (AMPK), which plays a crucial role in energy homeostasis .

Anti-Cancer Research

This compound has been extensively studied for its anti-cancer effects:

- Breast Cancer: Research indicates that this compound inhibits the proliferation of breast cancer cells by inducing apoptosis and reducing metastasis through the inhibition of matrix metalloproteinases .

- Colon Cancer: In vitro studies have shown that it significantly reduces the viability of colon cancer cells (SW480), promoting apoptosis via modulation of apoptotic markers .

Table 1: Summary of Anti-Cancer Effects

Metabolic Disorders

The compound's ability to activate AMPK suggests potential applications in treating metabolic disorders such as type 2 diabetes:

- Glucose Regulation: this compound enhances glucose uptake in muscle cells while suppressing gluconeogenesis in liver cells, indicating its role in managing blood sugar levels .

Table 2: Effects on Metabolism

| Parameter | Effect | Study Reference |

|---|---|---|

| Glucose Uptake | Increased in muscle cells | |

| Hepatic Gluconeogenesis | Decreased | |

| Lipid Synthesis | Suppressed |

Case Study 1: Pulmonary Fibrosis Treatment

A study developed this compound encapsulated in nanoparticles for targeted delivery to treat pulmonary fibrosis. The results demonstrated significant inhibition of senescence in alveolar epithelial cells, suggesting a novel approach for treating lung diseases .

Case Study 2: Anti-Leukemia Activity

In a model of leukemia, this compound showed promising results by inducing apoptosis in leukemia cell lines through modulation of pro-apoptotic and anti-apoptotic factors. This highlights its potential as a therapeutic agent against hematological malignancies .

Mécanisme D'action

Arctigenin methyl ether exerts its effects through various molecular targets and pathways. It has been shown to induce cytotoxicity in cancer cells by forming covalent bonds with terminal residues of proteins in the bacterial cell membrane . Additionally, it suppresses immunoglobulin E production by affecting the pathways involved in allergic responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Matairesinol: Another lignan compound with similar biological activities.

Niranthin: A lignan with antiviral activity against hepatitis B and influenza viruses.

Arctigenin: A lignan with anti-inflammatory and anticancer properties.

Uniqueness

Arctigenin methyl ether is unique due to its specific cytotoxicity against certain cancer cell lines and its potential as an anti-allergic agent . Its ability to form covalent bonds with bacterial cell membrane proteins also sets it apart from other similar compounds .

Activité Biologique

Arctigenin methyl ether (AME) is a derivative of arctigenin, a lignan found in various plants, particularly in the fruits of Arctium lappa (burdock). This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article explores the biological activity of AME, focusing on its mechanisms of action, effects on different cell types, and relevant case studies.

- Chemical Formula : C22H26O6

- Molecular Weight : 398.44 g/mol

- CAS Number : 25488-59-9

This compound exhibits several biological activities through various mechanisms:

- AMPK Activation : AME has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Activation of AMPK can enhance glucose uptake and fatty acid oxidation, making AME a potential candidate for treating metabolic disorders .

- Apoptosis Induction : Similar to its parent compound, AME promotes apoptosis in cancer cells. It activates caspases and inhibits anti-apoptotic proteins, leading to cell death in various cancer lines, including liver and pancreatic cancers .

- Anti-inflammatory Effects : AME exhibits anti-inflammatory properties by inhibiting the NF-κB pathway and reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in inflammatory diseases .

- Cell Cycle Regulation : AME influences the cell cycle by downregulating cyclin D1 expression and inducing G1 phase arrest in cancer cells, which may contribute to its anti-cancer effects .

Biological Activities

The following table summarizes the key biological activities of this compound:

Case Studies and Research Findings

- AMPK Activation Study : A study evaluated various arctigenin derivatives, including AME, for their ability to activate AMPK in L6 myoblasts. Results indicated that certain derivatives exhibited enhanced AMPK activation compared to arctigenin itself, suggesting structural modifications could improve efficacy .

- Cancer Cell Studies : Research demonstrated that AME effectively induced apoptosis in pancreatic cancer cell lines by activating caspases and inhibiting survival pathways involving Bcl-xL and MCL1. This was linked to endoplasmic reticulum stress and mitochondrial dysfunction .

- Anti-inflammatory Mechanism : In vitro studies using macrophage models showed that AME significantly inhibited TNF-α production induced by lipopolysaccharides, highlighting its potential as an anti-inflammatory agent without cytotoxic effects on normal cells .

Propriétés

IUPAC Name |

(3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAOLIMFHAAIER-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101341854 | |

| Record name | Dimethylmatairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25488-59-9 | |

| Record name | Arctigenin methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025488599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylmatairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARCTIGENIN METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TF8GZN966 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dimethylmatairesinol and where is it found?

A1: Dimethylmatairesinol is a naturally occurring lignan found in various plant species. It has been isolated from the leaves of the camphor tree Cinnamomum camphora [], the wood of Zanthoxylum sprucei [], and the fruits of wild chervil (Anthriscus sylvestris) [], among other sources.

Q2: What are the potential biological activities of Dimethylmatairesinol?

A2: Research suggests that Dimethylmatairesinol may possess several biological activities, including:* Immunoglobulin E (IgE) suppression: An ethanol extract of Cinnamomum camphora leaves, from which Dimethylmatairesinol was isolated, demonstrated a reduction in IgE secretion by human myeloma U266 cells. This suggests potential anti-allergic properties [].* Plant growth regulation: Studies have explored the structure-activity relationship of Dimethylmatairesinol analogs, indicating their potential as plant growth regulators. Specifically, derivatives with modifications to the aromatic ring showed varying degrees of inhibitory activity against the shoots and roots of lettuce and Italian ryegrass seedlings [].

Q3: What is the structure of Dimethylmatairesinol?

A3: Dimethylmatairesinol is a dibenzylbutyrolactone lignan. Its structure has been confirmed through various spectroscopic techniques, including 1H and 13C NMR. Detailed assignments of these spectra are available in the literature [].

Q4: How is Dimethylmatairesinol synthesized?

A4: Dimethylmatairesinol can be synthesized through various methods, including:* Oxidative coupling of a suitable precursor: This method involves the oxidative coupling of dimethylmatairesinol with thallium tristrifluoroacetate in the presence of boron trifluoride etherate, resulting in the formation of an isostegane, which can be thermally isomerized to yield Dimethylmatairesinol [].* Asymmetric synthesis utilizing chiral auxiliaries: Chiral 3-arylpropanoic acid derivatives, such as (4S)-3-(3-arylpropanoyl)-4-isopropyl-2-oxazolidinones and (4R, 5S)-1-(3-arylpropanoyl)-3,4-dimethyl-5-phenyl-2-imidazolidinones, can undergo oxidative homocoupling reactions to produce enantiomerically enriched Dimethylmatairesinol [].* Reductive ring-opening of cyclopropanes: Asymmetric total synthesis of Dimethylmatairesinol has been achieved using donor-acceptor cyclopropanes as key intermediates. This method allows for the preparation of enantiomerically pure Dimethylmatairesinol [].

Q5: Can Dimethylmatairesinol be produced by plants?

A5: Yes, Dimethylmatairesinol is a natural product found in plants. It is considered a precursor to other lignans in the biosynthesis pathway. For example, Taiwania cryptomerioides (Taiwan杉) contains Dimethylmatairesinol and other bioactive lignans. Research has focused on identifying and characterizing enzymes like Pinoresinol-Lariciresinol Reductase (PLR) involved in the biosynthesis of lignans, including Dimethylmatairesinol [].

Q6: Has the biosynthesis of Dimethylmatairesinol been studied in cell cultures?

A6: Yes, cell suspension cultures of Anthriscus sylvestris have been established to study lignan biosynthesis. While Dimethylmatairesinol itself was not a focus in these studies, researchers observed the conversion of deoxypodophyllotoxin to podophyllotoxin in these cultures, highlighting the potential of plant cell cultures for producing valuable lignans [].

Q7: How does the content of Dimethylmatairesinol vary in plants?

A7: The content of Dimethylmatairesinol and other lignans can vary significantly depending on the plant part, species, and environmental factors. For instance:

- In Anthriscus sylvestris, the fruits were found to contain a significantly higher total lignan content compared to roots and aerial parts, with Dimethylmatairesinol being one of the identified lignans [].

- Quantitative analysis of Anthriscus sylvestris revealed variations in lignan content within the same plant species growing in the same location, suggesting the influence of individual plant characteristics and environmental factors [].

- In Quercus mongolica leaves, Dimethylmatairesinol content increased during both early and late senescence, indicating its potential role in the plant's response to aging [].

Q8: Have there been any studies on the anti-leishmanial activity of Dimethylmatairesinol?

A9: While Dimethylmatairesinol itself wasn't found to be active against Leishmania braziliensis and Leishmania chagasi, other lignans isolated from Zanthoxylum rigidum alongside Dimethylmatairesinol, specifically sesamin and trans-methylpluviatolide, displayed moderate inhibitory activity against these parasites [].

Q9: What is the potential of Dimethylmatairesinol as a starting material for other compounds?

A9: Dimethylmatairesinol can be used as a starting point for synthesizing other valuable compounds:

- Novel dibenzylbutyrolactones: Researchers have utilized (R)-4-(3,4-dimethoxybenzyl)dihydrofuran-2(3H)-one, a compound easily obtained from Dimethylmatairesinol, to synthesize a series of novel dibenzylbutyrolactone derivatives, which could possess diverse biological activities [].

- Phenyltetralin-type lignans: Attempts to convert 5'-methoxypodorhizol, a lignan isolated alongside Dimethylmatairesinol from Hernandia ovigera L., into phenyltetralin-type lignans have been reported, highlighting the potential of using naturally occurring lignans as precursors for synthesizing structurally diverse and potentially bioactive compounds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.